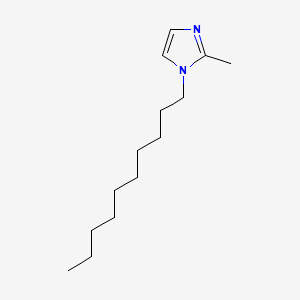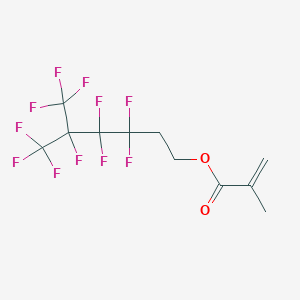
5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid, also known as 5-chloropyrazole-4-carboxylic acid, is a compound belonging to the class of pyrazoles. It is a white crystalline solid with a molecular formula of C4H4ClN2O2 and a molecular weight of 147.5 g/mol. It is soluble in water, ethanol, and methanol. 5-Chloropyrazole-4-carboxylic acid is widely used in scientific research, primarily as an intermediate for the synthesis of various pharmaceuticals. This article provides an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-chloropyrazole-4-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyrazole derivatives, including compounds like 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid, are widely used in medicinal chemistry and drug discovery due to their diverse biological activities. They have been studied for their antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Agrochemistry
In the field of agrochemistry, pyrazoles serve as important intermediates for the synthesis of herbicides and pesticides. Their herbicidal properties make them valuable in developing new formulations to protect crops .
Coordination Chemistry
Pyrazoles are known to act as ligands in coordination chemistry due to their ability to donate nitrogen atoms for metal coordination. This can lead to the formation of various metal complexes with potential applications in catalysis and materials science .
Organometallic Chemistry
In organometallic chemistry, pyrazole derivatives can be used to synthesize organometallic compounds that have applications in catalysis and as reagents in organic synthesis .
Corrosion Inhibition
Pyrazole compounds have been studied for their potential as corrosion inhibitors, particularly in acidic environments. They can form protective films on metal surfaces to prevent corrosion .
Analytical Chemistry
The chemical structure of pyrazoles allows them to be used in analytical chemistry for the detection and quantification of various substances through techniques like IR spectroscopy .
Synthesis of New Chemical Entities
Pyrazole derivatives are key intermediates in the synthesis of a wide range of chemical entities. They are used in various synthetic strategies to produce new compounds with desired properties .
Crystallography
The crystal structures of pyrazole derivatives are of interest in the field of crystallography. Determining the crystal structure can provide insights into the properties and potential applications of these compounds .
InTechOpen - Pyrazole Scaffold Springer - Biological Activities of Pyrazole Derivatives Springer - Corrosion Study MDPI - Synthesis of Pyrazole Derivatives Springer - Crystal Structure
properties
IUPAC Name |
5-chloro-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYOVMHXYNKROV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370935 | |
| Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
54367-66-7 | |
| Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














